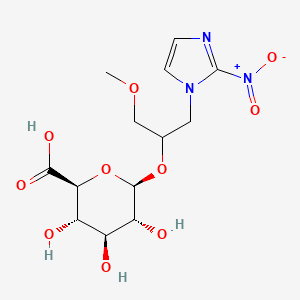

Misonidazole glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Misonidazole glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O10 and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Glucuronidation

Glucuronidation is a crucial step in the detoxification of drugs and xenobiotics within the body . This process involves a SN2 conjugation reaction, which is an important pathway in phase II metabolism .

-

Mechanism : β-glucuronidase catalyzes the reaction. The catalytic mechanism proceeds as follows :

-

A catalytic glutamic acid residue (Glu451 in humans, or Glu413 in bacteria) protonates the exocyclic glycosidic oxygen of glucuronide. This leads to the release of the aglycone via an oxocarbenium ion-like transition state .

-

A 'back-side' nucleophilic attack by a glutamate ion (Glu540 in humans, or Glu504 in bacteria) stabilizes the transition state, resulting in a glucuronyl ester intermediate with an inverted configuration .

-

Finally, hydrolysis through an inverting attack of a water molecule on the anomeric center releases Glu540, forming β-d-glucuronic acid, and concurrently retains the substrate configuration .

-

Biological Activity and Interactions

Misonidazole and its glucuronide derivative exhibit biological activity, particularly in enhancing radiosensitivity in hypoxic tumor cells.

-

Mechanism of Action : The active metabolites formed during the reduction of misonidazole can generate reactive oxygen species and free radicals that damage cellular components, including DNA. This mechanism is crucial for its therapeutic effects, as it sensitizes cancer cells to radiation therapy. The glucuronide form may also retain some biological activity, although it is generally considered less active than the parent compound.

-

Interactions with Biological Molecules : Misonidazole can form adducts with nucleotides like guanosine under hypoxic conditions, potentially contributing to its cytotoxic effects against cancer cells. Misonidazole glucuronide may also influence the pharmacokinetics of other drugs by competing for metabolic enzymes or transporters.

Reduction of Misonidazole

Misonidazole can be reduced through various chemical and biological processes .

-

Chemical Reduction : Misonidazole can be reduced by zinc dust or glucose in neutral or alkaline solutions . The reduction yields several products, including azo and azoxy derivatives of misonidazole .

-

Reduction Mechanism : In alkaline conditions, a competitive reaction involving the loss of the nitro group can occur. This leads to products derived from nucleophilic substitution by OH− and intramolecular displacement. This denitrative process should be considered when reducing misonidazole at basic pH .

-

Role of Nitroreductases : Tissue nitroreductases accomplish the reduction of the nitro group on the imidazole ring .

Misonidazole and Gut Microbiota

The gut microbiota plays a significant role in drug metabolism, including the metabolism of misonidazole .

-

Nitroreduction : Gut microbial nitroreductase activity reduces nitro groups to amines . Misonidazole can be converted to its amino derivative by gut microbiota .

-

Anaerobic Conditions : Fecal bacteria can reduce misonidazole only in the absence of oxygen .

Misonidazole as a Radiosensitizer

Misonidazole is a radiosensitizer that is particularly effective under hypoxic conditions present in tumors.

-

Hypoxic Selectivity : Nitroimidazoles, including misonidazole, capitalize on oxygen-sensitive reductive activation to achieve hypoxia-selective localization for theranostic applications .

-

Clinical Trials : Clinical trials have explored the use of misonidazole to enhance the effects of radiation therapy in cancer treatment .

Excretion and Metabolism

Misonidazole and its metabolites are primarily excreted in the urine .

特性

CAS番号 |

86589-32-4 |

|---|---|

分子式 |

C13H19N3O10 |

分子量 |

377.3 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O10/c1-24-5-6(4-15-3-2-14-13(15)16(22)23)25-12-9(19)7(17)8(18)10(26-12)11(20)21/h2-3,6-10,12,17-19H,4-5H2,1H3,(H,20,21)/t6?,7-,8-,9+,10-,12+/m0/s1 |

InChIキー |

AGTMQQNYEJNPKI-GEBOREBZSA-N |

SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

異性体SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

正規SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O |

同義語 |

misonidazole glucuronide misonidazole-beta-glucuronide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。